molecular formula C22H32O B116773 (E,E)-Farnesol Benzyl Ether CAS No. 56506-81-1

(E,E)-Farnesol Benzyl Ether

Cat. No.: B116773
CAS No.: 56506-81-1
M. Wt: 312.5 g/mol
InChI Key: JOBLEVIKIVYYCH-FJNYLYSMSA-N
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Description

(E,E)-Farnesol Benzyl Ether is an organic compound derived from farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-Farnesol Benzyl Ether typically involves the Williamson ether synthesis. This method entails the reaction of farnesol with benzyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure high yields of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (E,E)-Farnesol Benzyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (E,E)-Farnesol Benzyl Ether involves its interaction with various molecular targets and pathways. The benzyl ether group can undergo enzymatic hydrolysis to release farnesol, which then exerts its biological effects. Farnesol is known to modulate the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration and the presence of the benzyl ether group, which imparts enhanced stability and distinct reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O/c1-19(2)10-8-11-20(3)12-9-13-21(4)16-17-23-18-22-14-6-5-7-15-22/h5-7,10,12,14-16H,8-9,11,13,17-18H2,1-4H3/b20-12+,21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBLEVIKIVYYCH-FJNYLYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOCC1=CC=CC=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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